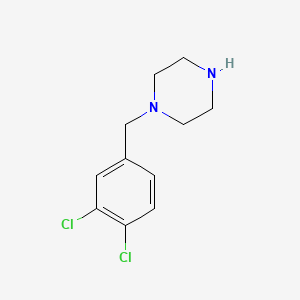

1-(3,4-Dichlorobenzyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Pharmaceutical Research and Drug Discovery

The piperazine scaffold is of paramount significance in pharmaceutical research and drug discovery for several key reasons. Its presence in a vast number of approved drugs is a testament to its versatility and favorable properties. The piperazine ring can influence a molecule's polarity and basicity, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The ability to modify the piperazine nitrogens allows medicinal chemists to modulate these properties to enhance oral bioavailability and target engagement.

Furthermore, the piperazine moiety can act as a rigid linker to orient pharmacophoric groups in a specific spatial arrangement, facilitating optimal interaction with biological targets. This structural feature is crucial for achieving high affinity and selectivity for a wide range of receptors and enzymes. The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, can also play a role in its biological activity.

Overview of Bioactive Piperazine Derivatives and Their Therapeutic Relevance

The therapeutic landscape is rich with drugs containing the piperazine scaffold, underscoring its broad-spectrum biological activity. Piperazine derivatives have been successfully developed for a multitude of therapeutic applications, demonstrating their wide-ranging pharmacological potential. These include, but are not limited to, antipsychotic, antidepressant, anxiolytic, antihistaminic, antianginal, and anticancer agents.

The diverse biological activities of piperazine derivatives stem from the ability to introduce a wide variety of substituents onto the piperazine ring. For instance, arylpiperazine derivatives are common motifs in drugs targeting the central nervous system. The nature and substitution pattern of the aryl ring, as well as the substituent on the second nitrogen, can dramatically influence the compound's affinity and selectivity for different receptors, such as dopamine (B1211576) and serotonin (B10506) receptors.

Detailed Research Findings on 1-(3,4-Dichlorobenzyl)piperazine Derivatives

While research focusing solely on the biological activity of this compound is limited, its significance is highlighted by its use as a key building block in the synthesis of novel bioactive compounds. A notable example is its incorporation into a series of 1,3,4-thiadiazole (B1197879) derivatives that have been evaluated for their potential as anti-Helicobacter pylori agents.

In a study aimed at developing new treatments for H. pylori infections, which are linked to various gastrointestinal diseases, researchers synthesized a series of compounds where the this compound moiety was coupled with a 5-(5-nitroaryl)-1,3,4-thiadiazole core. nih.gov The synthesis involved the reaction of 1-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine with 3,4-dichlorobenzyl chloride. nih.gov The resulting compounds were then tested for their inhibitory activity against metronidazole-resistant isolates of H. pylori.

The study provided detailed characterization of these novel derivatives, including their melting points, spectroscopic data (IR, 1H-NMR, MS), and elemental analysis. nih.gov The structure-activity relationship (SAR) analysis revealed that the nature of the substituent on the benzyl (B1604629) ring of the piperazine moiety influenced the anti-H. pylori activity.

Below is a data table summarizing the key findings for two such derivatives:

| Compound ID | Chemical Name | Molecular Formula | Yield (%) | Melting Point (°C) | Key Analytical Data |

| 6g | 1-(3,4-dichlorobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | C₁₇H₁₅Cl₂N₅O₂S₂ | 36 | 183-185 | IR (KBr): 1343, 1508 cm⁻¹ (NO₂); ¹H-NMR (CDCl₃) δ: 2.51-2.63 (m, 4H, piperazine), 3.52 (s, 2H, CH₂), 3.60-3.68 (m, 4H, piperazine), 7.13-7.24 (m, 2H, phenyl-thiophene), 7.40 (dd, 2H, phenyl), 7.85 (s, 1H, thiophene); MS: m/z (%) 455 (M⁺, 5) |

| 6p | 1-(3,4-dichlorobenzyl)-4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | C₁₇H₁₅Cl₂N₅O₃S | 62 | 161-162 | IR (KBr): 1353, 1503 cm⁻¹ (NO₂); ¹H-NMR (CDCl₃) δ: 2.62 (t, 4H, piperazine, J = 5.0 Hz), 3.53 (s, 2H, CH₂), 3.67 (t, 4H, piperazine, J = 5.0 Hz), 7.17 (d, 1H, furan, J = 3.8 Hz), 7.19 (dd, 1H, phenyl, J = 8.3 Hz, J = 2.0 Hz), 7.41-7.45(m, 2H, phenyl), 7.47 (d, 1H, furan, J = 3.8 Hz); MS: m/z (%) 439 (M⁺, 5) |

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDSYXGJCWKNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374155 | |

| Record name | 1-(3,4-Dichlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55513-17-2 | |

| Record name | 1-(3,4-Dichlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-Dichlorobenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 1 3,4 Dichlorobenzyl Piperazine and Its Analogues

General Synthetic Strategies for N-Substituted Piperazine (B1678402) Derivatives

The construction of N-substituted piperazine derivatives is a cornerstone of modern synthetic organic chemistry. A variety of robust and versatile methods have been developed to introduce substituents onto the nitrogen atoms of the piperazine core. These strategies often involve the direct functionalization of the piperazine ring or the cyclization of appropriately substituted acyclic precursors.

Reaction of Piperazine with Haloalkyl or Haloaryl Reagents

One of the most direct and widely employed methods for the N-alkylation of piperazine is its reaction with haloalkyl or haloaryl reagents. This nucleophilic substitution reaction typically involves the displacement of a halide ion from an alkyl or aryl halide by one of the secondary amine nitrogens of the piperazine ring. To control the degree of substitution and favor the formation of mono-substituted products, an excess of piperazine is often used. prepchem.com Alternatively, one of the nitrogen atoms can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to ensure mono-alkylation. prepchem.com

A common procedure involves heating a mixture of piperazine with an alkylating agent, such as an alkyl iodide, in a basic solvent like pyridine (B92270). prepchem.com For instance, reacting 100 mmol of piperazine with 25 mmol of an alkylating reagent in 30 ml of pyridine under reflux for 12 hours can yield the desired mono-alkylated product. prepchem.com Another approach involves the in-situ formation of piperazine monohydrochloride by reacting piperazine with piperazine dihydrochloride (B599025), which then selectively reacts with an alkylating agent. prepchem.com

The reaction of piperazine with benzyl (B1604629) chloride is a classic example of this methodology, yielding 1-benzylpiperazine (B3395278). This reaction can be carried out by warming a solution of piperazine hexahydrate and piperazine dihydrochloride monohydrate in ethanol, followed by the addition of benzyl chloride. mdpi.com The use of a large excess of piperazine can also be effective in maximizing the yield of the mono-substituted product. nih.gov

Table 1: Examples of Mono-alkylation of Piperazine with Halo-reagents

| Alkylating Reagent | Reaction Conditions | Product | Reference |

| Alkyl iodide | Excess piperazine, pyridine, reflux | Mono-alkylated piperazine | prepchem.com |

| Benzyl chloride | Piperazine, piperazine dihydrochloride, ethanol, 65°C | 1-Benzylpiperazine | mdpi.com |

| Benzyl chloride | Anhydrous piperazine, THF, reflux | 1-Benzylpiperazine | nih.gov |

Diazotization and Diazonium Coupling with Arylpiperazines

Diazotization of primary aromatic amines followed by coupling with arylpiperazines provides a route to triazene (B1217601) derivatives. This two-step process begins with the conversion of a primary arylamine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. researchgate.netnih.gov The resulting diazonium salt is an electrophile that can then react with a nucleophile.

In the context of piperazine chemistry, an arylpiperazine can act as the nucleophile, with the coupling occurring at the secondary amine nitrogen to form a triazene linkage (-N=N-N-). prepchem.com For example, 1-aryl-4-(2-aryl-1-diazenyl)-piperazines can be synthesized by the diazotization of a primary arylamine followed by diazonium coupling with a secondary arylpiperazine. nih.gov This reaction has been used to prepare a variety of triazene derivatives, including those with fluoro, chloro, methyl, cyano, and acetyl substituents on the aryl ring. nih.gov

The reaction of an insoluble 4-sulfobenzenediazonium chloride with various cyclic amines, including piperazine, has been reported. ijpsonline.com In the case of piperazine, it was observed that both nitrogen atoms could participate in the coupling reaction to yield a bis-substituted product. ijpsonline.com

Table 2: Synthesis of Triazene Derivatives via Diazonium Coupling

| Diazonium Salt Source | Piperazine Derivative | Product Type | Reference |

| Primary arylamine | Secondary arylpiperazine | 1-Aryl-4-(2-aryl-1-diazenyl)-piperazine | nih.gov |

| Sulfanilic acid | Piperazine | 1,4-Bis(4-sulfophenylazo)piperazine | ijpsonline.com |

Acylation Reactions in Piperazine Synthesis

Acylation is a fundamental transformation for the functionalization of piperazine, leading to the formation of amides. This reaction can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. orgsyn.orggoogle.com Similar to alkylation, controlling the stoichiometry is crucial to achieve mono-acylation. One common strategy is the use of a protecting group on one of the piperazine nitrogens. For example, 1-Boc-piperazine is frequently used to introduce an acyl group onto the unprotected nitrogen. orgsyn.org

The direct acylation of piperazine can be challenging to control due to the formation of di-acylated byproducts. However, methods have been developed to achieve selective mono-acylation. One such method involves the ionic immobilization of the diamine on a sulfonic acid-functionalized silica (B1680970) gel, followed by acylation and subsequent liberation of the mono-acylated product. benthamopen.com Another approach utilizes phenyl esters as acylating agents, which have been shown to provide good yields of mono-acylated piperazines. rsc.org The condensation of carboxylic acids with piperazine can be facilitated by coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). orgsyn.orgnih.gov

Table 3: Methods for Mono-acylation of Piperazine

| Acylating Agent/Method | Key Feature | Product | Reference(s) |

| Acyl chloride/anhydride with 1-Boc-piperazine | Use of protecting group | Mono-acylated piperazine | orgsyn.org |

| Ionic immobilization | Selective mono-acylation | Mono-acylated piperazine | benthamopen.com |

| Phenyl esters | Mild acylating agents | Mono-acylated piperazine | rsc.org |

| Carboxylic acid with EDC/HOBt | Amide coupling | Piperazinyl amides | orgsyn.orgnih.gov |

Condensation Reactions for Piperazine Functionalization

Condensation reactions provide a powerful tool for building and functionalizing the piperazine ring. A notable example is the reaction of diethanolamine (B148213) or its C-alkyl derivatives with a primary alkyl amine in the presence of a dehydration catalyst, such as alumina-nickel or Raney nickel, at elevated temperatures to produce mono-N-alkyl piperazines. nih.gov This process is thought to proceed through a cyclization and condensation mechanism. nih.gov

The condensation of a glycine-based diamine with various aldehydes, promoted by visible light and an iridium-based photocatalyst, offers a mild route to 2-aryl, 2-heteroaryl, and 2-alkyl piperazines. Furthermore, the condensation of aldehydes with a tin-containing amine reagent (SnAP reagent) generates imines that can undergo copper-mediated cyclization to form a diverse range of C-H functionalized piperazines. nih.gov This method is advantageous due to its mild reaction conditions and tolerance of various functional groups. nih.gov

Table 4: Condensation Reactions for Piperazine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Diethanolamine and primary alkyl amine | Alumina-nickel or Raney nickel, 200-400°C | Mono-N-alkyl piperazines | nih.gov |

| Glycine-based diamine and aldehyde | Iridium photocatalyst, visible light | 2-Substituted piperazines | |

| Aldehyde and SnAP reagent | Copper-mediated cyclization | C-H functionalized piperazines | nih.gov |

Nucleophilic Substitution Aromatic Reactions in Piperazine Synthesis

Nucleophilic aromatic substitution (SNAr) is a key strategy for the synthesis of N-arylpiperazines, where a piperazine nitrogen atom displaces a leaving group, typically a halide, from an activated aromatic ring. The aromatic ring must be substituted with electron-withdrawing groups to facilitate the nucleophilic attack. For instance, the reaction of pentafluoropyridine (B1199360) with piperazine proceeds via nucleophilic substitution, preferentially at the para position to the ring nitrogen, to yield 4-substituted tetrafluoropyridine derivatives.

Palladium-catalyzed amination reactions, a type of nucleophilic substitution, have also been developed for the synthesis of arylpiperazines from aryl chlorides under aerobic conditions. These methods can tolerate both electron-donating and sterically hindered aryl chlorides, providing good yields of the desired products.

Specific Synthetic Pathways to 1-(3,4-Dichlorobenzyl)piperazine Derivatives

The synthesis of this compound and its analogs can be achieved through the application of the general synthetic strategies described above. The primary approach involves the reaction of piperazine or a substituted piperazine with a 3,4-dichlorobenzyl halide.

A direct synthesis of 1-(3,4-dichlorophenyl)piperazine (B178234), an analog of the target compound, involves the reaction of bis(2-chloroethyl)amine (B1207034) hydrochloride with 3,4-dichloroaniline (B118046) in the presence of potassium carbonate in n-butanol. nih.gov This method provides a pathway to N-arylpiperazines.

For the synthesis of this compound itself, a common route would be the reaction of piperazine with 3,4-dichlorobenzyl chloride. To favor the mono-substituted product, a significant excess of piperazine is typically employed. The reaction can be carried out in a suitable solvent such as tetrahydrofuran (B95107) under reflux. nih.gov

The synthesis of more complex derivatives of this compound can be achieved by first preparing the this compound core and then further functionalizing the second nitrogen atom through alkylation or acylation reactions. For example, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride has been synthesized in a multi-step process starting from diethanolamine and 3-chloroaniline. This intermediate can then be used to introduce further diversity.

Table 5: Synthetic Pathways to this compound and Analogs

| Starting Materials | Key Reaction | Product | Reference(s) |

| Bis(2-chloroethyl)amine hydrochloride, 3,4-dichloroaniline | Cyclization/Condensation | 1-(3,4-Dichlorophenyl)piperazine | nih.gov |

| Piperazine, 3,4-dichlorobenzyl chloride | Nucleophilic Alkylation | This compound | nih.gov |

| 1-(3-Chlorophenyl)piperazine (B195711) hydrochloride, 1-bromo-3-chloropropane | Nucleophilic Alkylation | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | |

| 1-(4-Methoxybenzyl)piperazine (B1330243), various acids/acyl chlorides | Acylation | 4-(Methoxyphenyl)methylpiperazine derivatives |

Synthesis of Novel Piperazine Derivatives Incorporating the 3,4-Dichlorophenyl Moiety

The 3,4-dichlorophenyl group is a key structural feature in many biologically active compounds. Its incorporation into a piperazine ring system can be achieved through several synthetic strategies, leading to a variety of derivatives with potential pharmacological applications.

Derivatives with Substituted Phenyl and Benzyl Moieties

The synthesis of this compound and its analogues often involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. This reaction, typically carried out in a high-boiling solvent such as n-butanol in the presence of a base like potassium carbonate, yields 1-(3,4-dichlorophenyl)piperazine. Further derivatization at the N4 position of the piperazine ring can then be achieved.

For instance, a general and convenient synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine has been described, which could be adapted for the synthesis of derivatives of this compound. This method involves a one-pot synthesis of 1-(4-methoxyphenyl)piperazine (B173029) from diethanolamine, followed by N-arylation with p-chloronitrobenzene and subsequent demethylation to yield the final product. This approach avoids the handling of carcinogenic bis(2-chloroethyl)amine.

Table 1: Synthesis of 1-(3,4-Dichlorophenyl)piperazine

| Reactants | Reagents & Solvents | Product | Yield | Melting Point |

|---|---|---|---|---|

| 3,4-dichloroaniline, bis(2-chloroethyl)amine hydrochloride | Potassium carbonate, n-butanol | 1-(3,4-Dichlorophenyl)piperazine | 28% | 62-65°C |

Data from PrepChem.com

Hybrid Compounds Featuring Additional Pharmacophores (e.g., thiadiazole, naphthoquinone, coumarin (B35378), indole (B1671886), triazole, oxadiazole)

The therapeutic potential of the this compound scaffold can be enhanced by conjugating it with other pharmacologically active heterocyclic systems. This molecular hybridization approach has led to the development of novel compounds with a wide range of biological activities.

Thiadiazole Derivatives: A series of novel 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives have been synthesized. The general synthetic route involves the reaction of a substituted benzylpiperazine with a 2-chloro-5-(nitro-substituted)aryl-1,3,4-thiadiazole. For example, 1-(3,4-dichlorobenzyl)-4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazine was synthesized with a 62% yield. nih.gov

Table 2: Synthesis of this compound-Thiadiazole Hybrids

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 2-Chloro-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | 1-(3,4-Dichlorobenzyl)-4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | 62% | 161-162 |

| This compound | 2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | 1-(3,4-Dichlorobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | 36% | 183-185 |

Data from a study on anti-Helicobacter pylori agents. nih.gov

Naphthoquinone Derivatives: The synthesis of piperazine-substituted naphthoquinone derivatives has been reported through the reaction of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) with the appropriate piperazine derivative. For instance, the reaction with 1-(3,4-dichlorophenyl)piperazine yields 2-chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione in good yield. nih.gov

Coumarin Derivatives: General synthetic strategies for coumarin-piperazine derivatives often involve the reaction of a halogenated coumarin with a piperazine derivative. For example, 1-(4-chlorobenzyl)piperazine (B1201428) has been reacted with 7-bromomethyl-4-ethoxycoumarin (B8434117) in the presence of potassium carbonate in chlorobenzene (B131634) to yield the corresponding coumarin-piperazine conjugate. nih.gov While a specific synthesis of a this compound-coumarin hybrid was not found, this methodology could be readily adapted.

Indole Derivatives: The synthesis of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole has been achieved through the condensation of 3,4-dichlorobenzamidoxime and methyl 1H-indole-5-carboxylate in a superbasic medium (NaOH/DMSO). nih.gov This demonstrates a viable route to link the 3,4-dichlorophenyl moiety with an indole ring system, although not directly through a piperazine linker in this specific example.

Triazole Derivatives: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for synthesizing 1,2,3-triazole-piperazine conjugates. A general procedure involves reacting a piperazine-alkyne derivative with an aryl azide (B81097) in the presence of a copper(I) catalyst to afford the desired triazole. nih.gov

Oxadiazole Derivatives: Novel 1,3,4-oxadiazole (B1194373) derivatives bearing a piperazine moiety have been synthesized. A general approach involves the cyclodehydration of N'-(2-chloroacetyl)-3-hydroxybenzohydrazide to form a chloromethyl-substituted oxadiazole, which is then reacted with an arylpiperazine derivative. nih.gov

Ultrasound-Assisted Synthetic Procedures for Piperazine Derivatives

The use of ultrasound irradiation in organic synthesis has gained significant attention as a green and efficient method to accelerate reactions and improve yields. While specific examples for the ultrasound-assisted synthesis of this compound are not extensively documented, the methodology has been successfully applied to the synthesis of other piperazine derivatives.

For instance, the synthesis of piperazine-1-carbodithioates has been achieved in excellent yields (80-90%) under ultrasonic conditions at 70°C for 30 minutes. This is a significant improvement over conventional methods which require 12-18 hours at room temperature and yield lower amounts of the product (55-65%). researchgate.net One of the synthesized compounds in this study included a 3,4-dichlorophenyl moiety, suggesting the applicability of this method for the synthesis of derivatives of the target compound. researchgate.net Another study reported the ultrasound-assisted synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones, highlighting the utility of ultrasound in promoting complex multi-component reactions involving heterocyclic systems.

The application of ultrasound in the synthesis of this compound and its analogues holds promise for developing more efficient, environmentally friendly, and high-yielding synthetic protocols. Further research in this area is warranted to fully explore the potential of this technology for the production of these valuable pharmaceutical building blocks.

Pharmacological Characterization and Diverse Biological Activities of 1 3,4 Dichlorobenzyl Piperazine

In Vitro Pharmacological Profiling and Target Interactions

In vitro studies are fundamental to elucidating the direct interactions between a compound and its biological targets. For 1-(3,4-dichlorobenzyl)piperazine and its structural analogs, these studies have revealed a multi-target affinity profile, suggesting a complex interplay of biological activities. The following sections detail the specific receptor binding and modulation data derived from radioligand binding assays and functional studies.

Receptor Binding and Modulation Studies

The interaction of arylpiperazine derivatives with dopamine (B1211576) receptors, particularly the D2-like family (D2, D3, and D4), is a cornerstone of their pharmacological identity. While direct, comprehensive binding data for this compound is not extensively detailed in isolation, studies on closely related lead compounds provide significant insight into its likely receptor affinity profile.

Research into D4 receptor-selective compounds used a structurally similar piperazine (B1678402) as a lead, demonstrating that this chemical scaffold possesses a notable preference for the D4 receptor over its D2 and D3 counterparts. In competition assays with [³H]N-methylspiperone, the parent compound showed a 115-fold higher affinity for the D4 receptor compared to the D2 receptor and a 31-fold higher affinity over the D3 receptor. nih.gov When using an agonist radioligand, which favors the activated state of the receptor, this selectivity was maintained, showing 64-fold and 42-fold higher affinity for D4R over D2R and D3R, respectively. nih.gov The 2,3-dichlorophenylpiperazine moiety, a constitutional isomer of the 3,4-dichloro-substituted variant, has been extensively incorporated into ligands designed for high D3 receptor affinity and selectivity over the D2 receptor. nih.govnih.gov This suggests that the dichlorophenylpiperazine structure is a key pharmacophore for engaging D2-like receptors, with specific substitution patterns dictating the selectivity profile.

Table 1: Selectivity Profile of a Lead Piperazine Compound at Dopamine D2-like Receptors

| Receptor Selectivity | Fold-Higher Affinity for D4R | Citation |

|---|---|---|

| D4 vs. D2 | 115x | nih.gov |

| D4 vs. D3 | 31x | nih.gov |

Arylpiperazines are widely recognized for their significant affinity for serotonin (B10506) receptors. The 5-HT1A receptor, in particular, is a frequent high-affinity target for this class of compounds. Studies on 1-(3-chlorophenyl)piperazines, which are structurally analogous to the 3,4-dichloro variant, have demonstrated that hydrophobic substituents on the N4 position of the piperazine ring significantly contribute to high 5-HT1A affinity. nih.gov Elongating an n-alkyl chain at this position was found to increase affinity, with an n-hexyl derivative achieving a Ki value of 2.67 nM. nih.gov

Further research into 1,2,4-trisubstituted piperazine derivatives revealed that these compounds can exhibit higher affinity for 5-HT2A receptors compared to their 1,4-disubstituted counterparts, while maintaining or slightly improving their affinity for 5-HT1A receptors. bg.ac.rs The introduction of a 2,3-dichloro substitution on the phenyl ring of N-phenethylpiperazine has been explored, yielding compounds with high affinity for the 5-HT1A receptor. acs.org This body of evidence strongly suggests that this compound, as a member of this chemical family, likely possesses high affinity for 5-HT1A receptors and may also interact significantly with 5-HT2A receptors.

The histamine (B1213489) H3 and H4 receptors are important targets in the central nervous system and the immune system, respectively. The piperazine moiety is a common structural feature in many H3 receptor ligands. Interestingly, comparative studies between piperidine (B6355638) and piperazine derivatives have shown that the choice of this basic core is a critical determinant for dual H3/sigma-1 receptor activity. In one such study, replacing a piperidine moiety with a piperazine resulted in a dramatic loss of affinity for the sigma-1 receptor, thereby making the piperazine compound a highly selective H3 receptor ligand. acs.orgnih.gov This suggests a strong potential for this compound to act as a selective H3 receptor antagonist.

Evidence suggests that the 3,4-dichlorophenyl moiety, when combined with a piperazine scaffold, is a key structural element for agonism at the kappa-opioid receptor (KOR). Research on analogues of GR-89696, a known KOR agonist, has provided significant insights. The structure of GR-89696 is methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate. nih.gov

Derivatives of this compound were synthesized and evaluated for their KOR affinity and selectivity. One such analogue, an (S,S)-configured methyl carbamate (B1207046), demonstrated the highest kappa-receptor affinity in the series with a Ki value of 0.31 nM, which was even more potent than the parent compound. nih.gov A related propionamide (B166681) analogue also showed high KOR affinity with a Ki of 0.67 nM. nih.gov Functional assays confirmed the agonistic effects of these compounds. nih.gov These findings highlight that the 3,4-dichlorophenyl group attached to a piperazine core is a privileged structure for achieving high-affinity KOR agonism.

Table 2: Kappa-Opioid Receptor Affinity of Structurally Related Analogs

| Compound | Receptor | Affinity (Ki) | Citation |

|---|---|---|---|

| (S,S)-configured methyl carbamate analog | Kappa-Opioid | 0.31 nM | nih.gov |

| (S,S)-configured propionamide analog | Kappa-Opioid | 0.67 nM | nih.gov |

The CC-chemokine receptor 2 (CCR2) is a key receptor involved in monocyte chemotaxis and has been pursued as a therapeutic target for inflammatory diseases. Research has led to the discovery of N,N'-disubstituted homopiperazine (B121016) derivatives as CCR2b inhibitors with submicromolar activity. Structure-activity relationship (SAR) studies identified that a substituted benzyl (B1604629) group on one of the homopiperazine nitrogens was an important feature for binding affinity to the CCR2b receptor. Although these studies focused on a homopiperazine core, the finding that an N-benzyl moiety contributes significantly to CCR2 binding suggests that this compound could potentially interact with this receptor. However, specific studies confirming this interaction for the exact compound are lacking in the current literature.

Androgen Receptor (AR) Antagonism

Derivatives of this compound have been investigated for their potential to act as androgen receptor (AR) antagonists, a key strategy in the treatment of prostate cancer. nih.govnih.gov The androgen receptor plays a crucial role in the progression of prostate cancer, and blocking its function can inhibit tumor growth. nih.gov

Research has shown that certain arylpiperazine derivatives can exhibit potent antagonistic activity against the AR. nih.gov For instance, some synthesized arylpiperazine derivatives have demonstrated strong binding affinities to the AR, with IC50 values in the low micromolar range, and have shown significant inhibition of AR activity. nih.gov These compounds have also displayed selective inhibitory activity against androgen-dependent prostate cancer cell lines like LNCaP compared to androgen-independent lines such as PC-3. nih.gov Molecular docking studies suggest that these derivatives bind to the AR's ligand-binding pocket primarily through hydrophobic interactions. nih.gov

The efficacy of some compounds that inhibit androgen synthesis, such as certain cytochrome P450 17A1 (CYP17) inhibitors, has been linked to their secondary ability to antagonize the AR. nih.gov Studies have demonstrated that these dual-action compounds can effectively block the transcriptional activity of various clinically relevant AR mutants found in castration-resistant prostate cancer (CRPC). nih.gov The mechanism of these compounds is distinct from other AR antagonists, as they induce a conformation in the AR that resembles the unliganded state, preventing its translocation to the nucleus and interaction with target genes. nih.gov

Enzyme Inhibition Assays

The this compound moiety has been incorporated into molecules designed to inhibit a variety of enzymes implicated in different diseases.

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and is a target for anticancer drugs. nih.govnih.govresearchgate.netresearchgate.net Piperazine-containing compounds have been identified as potential PARP-1 inhibitors. nih.govnih.gov For example, apigenin-piperazine hybrids have shown potent PARP-1 inhibitory effects with IC50 values in the nanomolar range and high selectivity over PARP-2. nih.gov These compounds have demonstrated the ability to sensitize cancer cells to chemotherapy and exhibit selective cytotoxicity towards cancer cells with specific DNA repair deficiencies. nih.gov

PDE10A: Phosphodiesterase 10A (PDE10A) is an enzyme primarily expressed in the brain, and its inhibition is being explored as a potential treatment for schizophrenia. nih.govnih.gov While specific data on this compound's direct inhibition of PDE10A is not detailed, the broader class of piperazine-containing compounds has been investigated for this purpose. nih.gov PDE10A inhibitors have shown promise in preclinical models by mimicking the effects of both D1 receptor agonism and D2 receptor antagonism. nih.gov

Dipeptidyl Peptidase 4 (DPP-4): DPP-4 inhibitors are a class of oral medications used to treat type 2 diabetes. nih.govnih.gov They work by increasing the levels of incretin (B1656795) hormones, which help regulate blood sugar. nih.gov While the provided information does not specifically link this compound to DPP-4 inhibition, the piperazine scaffold is a common feature in many pharmacologically active compounds.

Acetylcholinesterase and Butyrylcholinesterase: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating Alzheimer's disease. nih.govnih.govnih.gov Various piperazine derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. nih.govnih.gov Some have shown potent inhibition with IC50 values in the sub-micromolar range, comparable to or even exceeding the potency of standard drugs. nih.govnih.gov

Topoisomerase IIα and DNA gyrase: Topoisomerase IIα and its bacterial counterpart, DNA gyrase, are essential enzymes for DNA replication and are validated targets for anticancer and antibacterial drugs, respectively. nih.govpsu.edugoogle.comnih.gov Certain compounds containing the this compound structure have been identified as inhibitors of bacterial DNA gyrase. nih.gov One such compound was found to inhibit E. coli DNA gyrase with an IC50 of approximately 50 μM and also showed inhibitory activity against human topoisomerase IIα at a similar concentration. nih.gov This suggests that while there is potential for developing selective bacterial gyrase inhibitors, some compounds may exhibit cross-reactivity with the human enzyme. nih.gov

Cell-Based Biological Activity Assessments

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.

A berberine (B55584) derivative incorporating a 3,4-dichlorophenyl piperazine moiety was found to be highly active against HeLa (cervical cancer) cells, with an IC50 value of 5.782 ± 0.55 µg/mL. tandfonline.com

Quinolinequinones linked to piperazine analogs have also been screened for their anticancer activity. nih.gov These compounds showed potent growth inhibition across several cell lines, including those from colon, renal, and breast cancers. nih.gov For example, one of the most potent compounds, QQ1, exhibited an IC50 value of 1.55 μM against ACHN renal cancer cells. nih.gov

Furthermore, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cell growth inhibitory activity against a panel of cancer cell lines from the liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), and gastric (KATO-3) tissues. nih.gov

| Compound Type | Cancer Cell Line(s) | Activity | Reference |

| Berberine derivative with 3,4-dichlorophenyl piperazine | HeLa (cervical) | IC50 = 5.782 ± 0.55 µg/mL | tandfonline.com |

| Quinolinequinone-piperazine analogs (e.g., QQ1) | ACHN (renal), Colon, Breast | Potent growth inhibition, QQ1 IC50 = 1.55 μM (ACHN) | nih.gov |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Liver, Breast, Colon, Gastric | Significant cell growth inhibition | nih.gov |

The this compound scaffold has been utilized in the development of various antimicrobial agents.

Anti-Helicobacter pylori: Derivatives of 5-(nitroaryl)-1,3,4-thiadiazoles containing a this compound moiety have been synthesized and evaluated for their activity against Helicobacter pylori. nih.gov These compounds, such as 1-(3,4-dichlorobenzyl)-4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazine and 1-(3,4-dichlorobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine, have shown promise as potential anti-H. pylori agents. nih.gov

Antibacterial: The piperazine nucleus is a common feature in many antibacterial compounds. nih.govijcmas.commdpi.comresearchgate.netnih.gov Piperazine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. ijcmas.com For instance, certain novel piperazine derivatives have shown potent bactericidal activities against Shigella flexineri, Staphylococcus aureus, and MRSA, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL. ijcmas.com Additionally, piperazine-containing polymers have been developed that exhibit significant antimicrobial activity against E. coli and S. aureus by targeting the bacterial cytoplasmic membrane. nih.gov

Antifungal: While the primary focus has often been on antibacterial activity, some piperazine derivatives have also been screened for antifungal properties. mdpi.com For example, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed weak antifungal activity against Candida albicans and Aspergillus flavus. mdpi.com However, multifunctionalized piperazine polymers have demonstrated efficient activity against C. albicans. nih.gov

Antimycobacterial: The search for new treatments for tuberculosis has led to the investigation of piperazine derivatives. mdpi.com While the provided information highlights the general antimicrobial potential of piperazines, specific data on the antimycobacterial efficacy of this compound derivatives is limited in the search results.

Several studies have explored the antioxidant properties of piperazine derivatives. nih.govresearchgate.netjrespharm.comresearchgate.net These compounds have been evaluated using various assays, such as DPPH (2,2'-Diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)) radical scavenging methods. nih.govjrespharm.com

For instance, certain 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety have shown notable antioxidant activity. nih.gov One such compound demonstrated a higher ABTS radical scavenging activity (IC50 = 3.45 μmol/L) than the standard antioxidant BHT (IC50 = 26.29 μmol/L). nih.gov The presence of a hydroxyl group in the structure appears to be important for the antioxidant properties of these compounds. nih.gov

Similarly, piperazine substituted indole (B1671886) derivatives have been synthesized and evaluated for their antioxidant potential. jrespharm.com Some of these compounds exhibited DPPH free radical scavenging activity comparable to that of Vitamin E. jrespharm.com

| Compound Type | Antioxidant Assay | Activity | Reference |

| 1-aryl/aralkyl piperazine derivatives with xanthine moiety | ABTS | IC50 = 3.45 μmol/L | nih.gov |

| Piperazine substituted indole derivatives | DPPH | Comparable to Vitamin E | jrespharm.com |

The hemolytic and thrombolytic effects of compounds are important parameters in assessing their biocompatibility. While the provided instructions include this section, the initial search results did not yield specific information regarding the hemolytic and thrombolytic effects of this compound or its direct derivatives. This indicates a potential gap in the currently available literature or that these specific activities have not been a primary focus of research for this particular compound class.

Evaluation of Effects on Ion Channels (e.g., hERG, fast sodium currents)

The interaction of this compound and its analogs with ion channels is a critical aspect of their pharmacological profile. Dichlorobenzyl alcohol, a related compound, is understood to exert local anesthetic effects through the blockade of sodium channels. drugbank.com This mechanism is a key consideration for compounds within this chemical class.

Blockade of the human ether-à-go-go-related gene (hERG) potassium channel is a significant factor in drug-induced cardiac arrhythmias. nih.gov While direct studies on this compound are limited, research on similar structures provides valuable insights. For instance, the antipsychotic drug clozapine (B1669256) has been shown to inhibit hERG channels, suggesting a potential class effect for certain psychoactive compounds. nih.gov The inhibition of DHCR7, an enzyme in cholesterol biosynthesis, by dichlorophenyl piperazines like aripiprazole (B633) and cariprazine, also points to the broad off-target activities that this chemical scaffold can possess. nih.gov

Receptor Binding and Signal Transduction Pathway Studies

The piperazine moiety is a common feature in many centrally acting agents, influencing their receptor binding profiles and subsequent signal transduction pathways. nih.govkhanacademy.org Aryl piperazine derivatives, for example, often exhibit affinity for a range of receptors, including serotonin (5-HT) and sigma receptors. thieme-connect.com Some benzhydryl piperazine analogs have been identified as inverse agonists at the cannabinoid CB1 receptor. nih.gov

The specific substitution pattern on the phenyl and piperazine rings dictates the receptor binding affinity and functional activity of these compounds. For instance, certain dichlorophenyl piperazines are known to interact with dopamine D2 receptors, a key target for antipsychotic medications. nih.govfrontiersin.org The signal transduction pathways initiated by ligand-receptor binding are complex and can involve G-protein coupling and modulation of downstream effectors. khanacademy.org

In Vivo Pharmacological Evaluation in Preclinical Models

Neuropsychiatric Activity (e.g., antidepressant, anxiolytic, antipsychotic effects)

The neuropsychiatric potential of this compound and its derivatives has been explored in various preclinical models. The piperazine scaffold is a well-established component of many antidepressant drugs, contributing to their favorable pharmacokinetic properties within the central nervous system. nih.gov

Antidepressant and Anxiolytic Effects: A structurally related compound, 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, has demonstrated a unique profile of both antidepressant and anxiolytic activities in preclinical studies. nih.gov The proposed mechanism for its antidepressant action is the inhibition of norepinephrine (B1679862) uptake, similar to tricyclic antidepressants, but without significant anticholinergic activity. nih.gov Novel aryl piperazines targeting both 5-HT1A and sigma-1 receptors have also shown promising antidepressant-like effects in animal models like the forced swim test. thieme-connect.comresearchgate.net

Antipsychotic Effects: The dichlorophenyl piperazine moiety is present in several atypical antipsychotic drugs, including aripiprazole and cariprazine. nih.gov These drugs typically exhibit complex receptor binding profiles, often involving dopamine D2 and serotonin receptors, which contribute to their therapeutic effects on the positive, negative, and cognitive symptoms of psychosis. frontiersin.org

Antinociceptive and Antiseizure Properties

Antinociceptive Properties: Several derivatives containing the piperazine structure have been investigated for their pain-relieving effects. Thiazole-piperazine hybrids have shown both centrally and peripherally mediated antinociceptive activity in preclinical models like the tail-clip, hot-plate, and acetic acid-induced writhing tests. nih.gov The mechanism of action for some of these compounds appears to involve the opioidergic system. nih.gov Similarly, certain pyrrolidine-2,5-dione derivatives with a phenylpiperazine moiety have demonstrated analgesic properties in the formalin test, suggesting an anti-inflammatory component to their pain relief. nih.gov

Antiseizure Properties: The potential of piperazine-containing compounds in seizure control has also been an area of research. While direct evidence for this compound is not prominent, related structures have been evaluated. For example, some 1,3,4-thiadiazole derivatives have shown anticonvulsant activity in various animal models. nih.gov Additionally, histamine H3 receptor antagonists that include a piperazine group have been investigated for their antiseizure properties. mdpi.com The mechanism of action for many antiepileptic drugs involves the modulation of ion channels, such as sodium channels. medscape.com

Anti-inflammatory Performance

The anti-inflammatory potential of compounds related to this compound has been documented. A series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones were synthesized and evaluated for their anti-inflammatory activity. nih.gov In the carrageenan footpad edema test in rats, these compounds exhibited anti-inflammatory effects with inhibitions ranging from 30.6% to 57.8%. nih.gov The analgesic activity observed in the second phase of the formalin test for some piperazine derivatives also suggests an anti-inflammatory profile. nih.gov

Cardiovascular Impact and β1-blocker Activity

Interactive Data Tables

Table 1: Preclinical Neuropsychiatric Activity

| Compound Type | Activity | Preclinical Model | Proposed Mechanism |

|---|---|---|---|

| 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone | Antidepressant, Anxiolytic | Various | Norepinephrine reuptake inhibition |

| Aryl piperazines | Antidepressant | Forced Swim Test | 5-HT1A and sigma-1 receptor agonism |

Table 2: Preclinical Antinociceptive and Antiseizure Properties

| Compound Type | Activity | Preclinical Model | Proposed Mechanism |

|---|---|---|---|

| Thiazole-piperazine hybrids | Antinociceptive | Tail-clip, Hot-plate, Writhing tests | Opioidergic system involvement |

| Pyrrolidine-2,5-dione derivatives | Antinociceptive | Formalin test | Anti-inflammatory action |

| 1,3,4-Thiadiazole derivatives | Anticonvulsant | Various | Not specified |

Table 3: Preclinical Anti-inflammatory Performance

| Compound Type | Activity | Preclinical Model | Observed Effect |

|---|---|---|---|

| 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones | Anti-inflammatory | Carrageenan footpad edema | 30.6% to 57.8% inhibition |

In Vivo Specificity and Selectivity Studies (e.g., PET imaging of KOR)

While direct in vivo specificity and selectivity studies on this compound for Positron Emission Tomography (PET) imaging of the kappa-opioid receptor (KOR) are not extensively detailed in available research, the exploration of structurally related analogs provides significant insights into the potential for targeting this receptor system. The 3,4-dichlorophenyl moiety is a key feature in several compounds developed as radiotracers for KOR imaging.

Research has focused on derivatives that incorporate a (3,4-dichlorophenyl)acetyl group, a structure related to the 3,4-dichlorobenzyl group. These studies are crucial for understanding how such molecules behave in vivo, their ability to cross the blood-brain barrier, and their specific binding to KOR.

One such analog, a potent and selective κ-opioid receptor agonist, was developed into the radiotracer ¹¹C-GR103545. nih.gov In studies using baboons, ¹¹C-GR103545 demonstrated excellent brain penetration and kinetics suitable for PET imaging. nih.gov The regional brain distribution of this tracer was consistent with the known locations of KOR in the primate brain, showing the highest binding in the prefrontal cortex, cingulate cortex, and striatum. nih.gov Pre-treatment with naloxone (B1662785), a non-selective opioid receptor antagonist, significantly reduced the binding of ¹¹C-GR103545 in these regions, confirming the specificity of the radiotracer for opioid receptors. nih.gov The study also highlighted the importance of enantiomeric selectivity, as the active (-)-isomer showed significantly higher binding than the racemic mixture or the inactive (+)-isomer. nih.gov

Further advancements led to the development of another agonist radiotracer, ¹¹C-EKAP, which contains a 2-(3,4-dichlorophenyl)acetyl group. nih.gov This tracer was developed to overcome some limitations of earlier radioligands, such as slow uptake kinetics. nih.gov In studies with rhesus monkeys, ¹¹C-EKAP showed rapid brain uptake and kinetics, with peak uptake occurring in less than 20 minutes. nih.gov The specificity and selectivity of ¹¹C-EKAP were demonstrated through blocking studies with naloxone and selective KOR antagonists like LY2795050 and LY2456302, which resulted in significant, dose-dependent reductions in specific binding. nih.gov The observed binding pattern was again consistent with the known high density of KOR in brain regions like the cingulate cortex and globus pallidus. nih.gov

These studies on analogs underscore the importance of the 3,4-dichlorophenyl structural element for achieving high affinity and selectivity for the kappa-opioid receptor in vivo. The findings from PET imaging of these related compounds provide a strong rationale for the potential utility of other molecules containing the 3,4-dichlorobenzylpiperazine scaffold in the development of future KOR-targeted imaging agents.

Table 1: In Vivo PET Imaging Characteristics of KOR Radiotracers with a 3,4-Dichlorophenyl Moiety

| Radiotracer | Animal Model | Key Findings | Reference |

| ¹¹C-GR103545 | Baboon | Excellent brain penetration and kinetics. Regional distribution consistent with KOR density. Binding blocked by naloxone, confirming specificity. | nih.gov |

| ¹¹C-EKAP | Rhesus Monkey | High KOR affinity (Ki = 0.28 nM). Fast and reversible brain kinetics. Specific binding blocked by KOR antagonists (84-89% receptor occupancy). | nih.gov |

Table 2: Regional Brain Distribution and Binding Potential of ¹¹C-EKAP in Rhesus Monkeys

| Brain Region | Nondisplaceable Binding Potential (BPnd) |

| Cingulate Cortex | 1.74 |

| Globus Pallidus | 1.79 |

| Insula | 1.46 |

| Striatum | 0.80 |

| Frontal Cortex | 0.77 |

| Data derived from multilinear analysis 1 (MA1) kinetic modeling. nih.gov |

Structure Activity Relationship Sar Studies of 1 3,4 Dichlorobenzyl Piperazine and Its Analogues

Influence of Substituents on the Piperazine (B1678402) Ring and Aromatic Moieties

The biological activity of 1-(3,4-dichlorobenzyl)piperazine analogues is significantly modulated by the nature and position of substituents on both the piperazine ring and the aromatic moieties.

Piperazine Ring Substitutions: The piperazine ring is a versatile scaffold that allows for a wide range of modifications. The nitrogen atoms of the piperazine ring are key points for substitution, and alterations at these positions can dramatically impact the biological activity of the compound. For instance, the introduction of various N-heterocyclic substitutions on the piperazine ring has been explored to modulate receptor affinity and selectivity. Studies have shown that the piperazine ring can accommodate various substituted indole (B1671886) rings, and these modifications can maintain high affinity and selectivity for targets such as the dopamine (B1211576) D3 receptor. Interestingly, the basicity of the piperazine nitrogen atoms plays a role in receptor interaction. While one might expect a decrease in affinity with reduced basicity, studies on certain analogues have indicated that a loss of basicity in one of the piperazine nitrogens does not negatively impact their affinity for D2/D3 receptors, suggesting a minimal role for this nitrogen in hydrogen bonding or ionic interactions with these specific targets.

The following table summarizes the influence of various substituents on the biological activity of this compound analogues and related compounds.

| Compound/Analogue Class | Substituent Modification | Observed Effect on Biological Activity |

| (3,4-Dichlorobenzyl)piperazinyl alepterolic acid | 3,4-Dichlorobenzyl group | High toxicity against MCF-7 breast cancer cell line. |

| Arylpiperazine Derivatives | Electron-withdrawing groups on the phenyl ring | Increased cytotoxic activity. |

| N-Heterocyclic Substituted Piperazines | Substituted indole rings on the piperazine nitrogen | Maintenance of high affinity and selectivity for the D3 receptor. |

| N-Heterocyclic Amide Piperazine Derivatives | Amide linkage to the heterocyclic ring | Loss of basicity at one piperazine nitrogen did not negatively impact D2/D3 receptor affinity. |

Impact of Halogenation Patterns on Biological Activity and Receptor Affinity

The pattern of halogenation on the aromatic rings of this compound and its analogues is a key factor in determining their biological activity and receptor affinity. The number, type, and position of halogen atoms can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

In the broader class of arylpiperazine derivatives, the substitution pattern of chlorine atoms on the phenyl ring has been shown to be critical for receptor affinity and selectivity. For instance, in the development of ligands for the dopamine D3 receptor, a 2,3-dichloro substitution pattern on the phenylpiperazine moiety has been identified as optimal for achieving high binding affinities. This is in contrast to the 3,4-dichloro substitution present in the parent compound of this article, suggesting that the relative positions of the chlorine atoms can fine-tune the interaction with the receptor's binding pocket.

The positional isomer, 3,4-dichlorophenylpiperazine (3,4-DCPP), which differs from this compound by the direct attachment of the dichlorophenyl ring to the piperazine nitrogen, has been shown to act as a serotonin (B10506) releaser and a beta-1 adrenergic receptor blocker, albeit with relatively low affinity. This indicates that the specific halogenation pattern, even in a closely related scaffold, confers a distinct pharmacological profile.

Furthermore, the introduction of other halogens, such as fluorine, can also significantly impact activity. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. While direct comparative studies on fluorinated versus chlorinated analogues of this compound are not extensively documented in the available literature, the principles of halogen substitution suggest that such modifications would likely lead to altered biological activities.

The table below illustrates the impact of different halogenation patterns on the receptor affinity of arylpiperazine derivatives.

| Compound Class | Halogenation Pattern | Effect on Receptor Affinity/Activity |

| Phenylpiperazine D3 Ligands | 2,3-Dichloro substitution | Optimal for high D3 receptor binding affinity. |

| 3,4-Dichlorophenylpiperazine (3,4-DCPP) | 3,4-Dichloro substitution | Acts as a serotonin releaser and β1-adrenergic receptor blocker. |

Role of Linker Structures and Heterocyclic Conjugations in Modulating Activity

Linker Structures: The methylene group (-CH2-) in this compound serves as a simple and flexible linker. Variations in this linker, such as increasing its length or introducing rigidity, can have profound effects on activity. For instance, in other classes of piperazine-containing compounds, the length of an alkyl linker has been shown to be a critical determinant of receptor affinity. An optimal linker length allows the key pharmacophoric elements of the molecule to adopt the correct orientation for binding. The flexibility of the linker is also a key consideration; a more rigid linker may pre-organize the molecule into a bioactive conformation, potentially increasing affinity, but it could also prevent the molecule from adopting the necessary conformation for binding if the linker is not of the appropriate geometry.

Heterocyclic Conjugations: The conjugation of heterocyclic moieties to the this compound scaffold is a common strategy to explore new chemical space and modulate biological activity. For example, a series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives were synthesized, where the this compound unit was attached to a 1,3,4-thiadiazole (B1197879) ring. In this series, the anti-Helicobacter pylori activity was found to be primarily influenced by the nature of the 5-nitroaryl moiety on the thiadiazole ring, with derivatives bearing a 5-nitrofuran showing more promising activity than their 5-nitrothiophene counterparts. This demonstrates how the activity of the core this compound structure can be modulated by the appended heterocycle.

The following table provides examples of how linker structures and heterocyclic conjugations can influence the activity of this compound analogues.

| Analogue Class | Linker/Conjugation Feature | Impact on Biological Activity |

| 1-(3,4-Dichlorobenzyl)-4-(5-(5-nitroaryl)-1,3,4-thiadiazol-2-yl)piperazine | Conjugation to a 1,3,4-thiadiazole ring | Anti-H. pylori activity is modulated by the substituent on the thiadiazole ring. |

| General Piperazine Derivatives | Variation in alkyl linker length | Can significantly affect receptor affinity. |

Stereochemical Considerations in SAR

Stereochemistry is a fundamental aspect of drug design and molecular recognition, and it can have a profound impact on the biological activity of this compound and its analogues. The introduction of chiral centers into the molecule can lead to the formation of enantiomers or diastereomers, which may exhibit different pharmacological properties.

While this compound itself is an achiral molecule, the introduction of substituents on the piperazine ring or the linker can create stereocenters. For instance, substitution at the C-2 or C-3 position of the piperazine ring would result in a chiral molecule. In such cases, the different enantiomers may interact differently with their biological targets, which are themselves chiral macromolecules like proteins and enzymes.

In studies of related piperazine derivatives, stereochemistry has been shown to be a critical determinant of activity. For example, in a series of trans-1-piperazino-3-phenylindans, the different enantiomers displayed distinct pharmacological profiles. The receptor-blocking activity was found to be stereoselective, with one set of enantiomers acting as potent D1 and D2 antagonists, while the other set of enantiomers were inhibitors of dopamine and norepinephrine (B1679862) uptake. This demonstrates that the spatial arrangement of substituents can lead to vastly different biological effects.

Furthermore, in a series of chiral, non-racemic (piperazin-2-yl)methanol derivatives, the affinity for sigma receptors was found to be influenced by the stereochemistry and the nature of the N-4 substituent. These findings underscore the importance of considering stereochemistry in the SAR of piperazine-containing compounds. Although specific studies on the stereoisomers of this compound analogues are not extensively detailed in the available literature, the principles derived from related compounds strongly suggest that stereochemical factors would play a significant role in their biological activity.

The table below highlights the importance of stereochemistry in related piperazine compounds.

| Compound Class | Stereochemical Feature | Observed Effect |

| trans-1-Piperazino-3-phenylindans | Enantiomers | One enantiomer exhibits D1/D2 antagonism, while the other inhibits dopamine/norepinephrine uptake. |

| (Piperazin-2-yl)methanol derivatives | Chiral center at C-2 of the piperazine ring | Sigma receptor affinity is influenced by stereochemistry and N-4 substituents. |

Comparative SAR Analysis with Structurally Related Piperazine Derivatives

Comparison with Phenylpiperazines: A major class of related compounds is the phenylpiperazines, where an aromatic ring is directly attached to a piperazine nitrogen. For example, 1-(3,4-dichlorophenyl)piperazine (B178234) is a close structural relative. In studies of ligands for the dopamine D3 receptor, 1-(2,3-dichlorophenyl)piperazine has been identified as a key pharmacophore for high affinity. This suggests that the direct attachment of the dichlorophenyl ring to the piperazine, and the specific 2,3-dichloro substitution pattern, are favorable for this particular target. In contrast, the benzylpiperazine structure of this compound, with its methylene linker, will have a different spatial arrangement and flexibility, likely leading to different receptor binding profiles.

Comparison with other Benzylpiperazines: The parent compound, 1-benzylpiperazine (B3395278) (BZP), is a well-known psychoactive substance with stimulant properties, primarily acting as a dopamine and norepinephrine releasing agent. The addition of the two chlorine atoms in the 3 and 4 positions of the benzyl (B1604629) group in this compound significantly alters the electronic properties and lipophilicity of the aromatic ring, which in turn is expected to modify its pharmacological activity compared to BZP. For instance, in a series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives, the anti-H. pylori activity was found to be dependent on the substituents on the benzyl ring, with a 3-methoxybenzyl group showing strong potential. This indicates that substitutions on the benzyl ring are a key determinant of activity in this scaffold.

The following table provides a comparative overview of the SAR of this compound with other related piperazine derivatives.

| Compound Class | Key Structural Feature | Typical Biological Activity/SAR Observation |

| This compound Analogues | 3,4-Dichlorobenzyl group with a methylene linker | Activity is modulated by further substitutions, e.g., on a conjugated heterocycle. |

| 1-(2,3-Dichlorophenyl)piperazine | Direct attachment of a 2,3-dichlorophenyl group | High affinity for the dopamine D3 receptor. |

| 1-Benzylpiperazine (BZP) | Unsubstituted benzyl group | Dopamine and norepinephrine releasing agent with stimulant properties. |

| 1-(Substituted benzyl)piperazine-thiadiazole derivatives | Variously substituted benzyl groups | Anti-H. pylori activity is dependent on the nature and position of substituents on the benzyl ring. |

Mechanistic Investigations into the Biological Action of 1 3,4 Dichlorobenzyl Piperazine

Identification and Elucidation of Molecular Targets

Research into the molecular targets of piperazine (B1678402) derivatives has revealed a diverse range of interactions. While the broader class of piperazines is known to interact with various receptors and enzymes, specific studies have pinpointed key targets for derivatives with similar structural motifs to 1-(3,4-Dichlorobenzyl)piperazine.

Substituted phenyl-piperazines are recognized for their ability to bind to both μ-opioid receptors (MOR) and dopamine (B1211576) D3 receptors (D3R). nih.gov This dual-target binding is attributed to the shared structural similarities between these receptors, which can be exploited by the phenyl-piperazine scaffold. nih.gov Further investigations have focused on the dopamine D3 receptor as a significant target for compounds containing a 2,3-dichlorophenylpiperazine moiety linked to an arylamido function. nih.gov

In the context of antiviral research, the piperazine ring has been identified as a critical component of HIV-1 attachment inhibitors. It acts as a scaffold, positioning other functional groups to effectively interact with the viral envelope protein gp120. nih.gov

Additionally, some piperazine derivatives have been shown to target DNA topoisomerase II, an enzyme crucial for DNA replication and organization. nih.govnih.gov Specifically, bisdioxopiperazines like ICRF-159 and ICRF-193 have been confirmed to inhibit this enzyme. nih.gov

Modulation of Neurotransmitter Systems (e.g., Dopamine and Serotonin)

The influence of this compound and related compounds on neurotransmitter systems, particularly dopamine and serotonin (B10506), is a significant area of investigation.

Dopamine System: 1-Piperazino-3-phenylindans, which share a piperazine core, have been shown to inhibit dopamine uptake. nih.gov Notably, 1-piperazino-3-(3,4-dichlorophenyl)indans were identified as particularly potent inhibitors of dopamine uptake, with IC50 values around 2 nM. nih.gov The design of novel ligands has often targeted the dopamine D3 receptor, with compounds featuring a 2,3-dichlorophenylpiperazine structure demonstrating high affinity for this receptor subtype. nih.govacs.org The rationale for targeting the D3 receptor lies in its potential role in modulating the effects of psychomotor stimulants. nih.gov

Serotonin System: Piperazine derivatives are also known to interact with the serotonin (5-HT) system. Some compounds exhibit agonist activity at 5-HT1A receptors, leading to a decrease in the extracellular levels of serotonin in the brain. nih.gov For instance, the piperazine derivative MM5 was found to decrease serotonin release in the rat prefrontal cortex, an effect that was abolished by a 5-HT1A antagonist. nih.gov Other derivatives, like MC1, appear to have a more complex profile, acting as moderate agonists at both 5-HT1A and 5-HT2A receptors. nih.gov Furthermore, certain piperazine compounds have been developed as multimodal serotonergic agents, combining potent inhibition of the serotonin transporter (SERT) with activity at various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT3A, and 5-HT7. acs.org The non-selective serotonin receptor agonist 1-(3-chlorophenyl)piperazine (B195711) (mCPP) is often used in research to probe the role of different serotonin receptors in anxiety models. nih.gov

Interactions with Nucleic Acids (e.g., DNA binding, topoisomerase inhibition, DNA gyrase inhibition)

The interaction of piperazine-containing compounds with nucleic acids and associated enzymes is a key aspect of their mechanism of action, particularly in their application as antimicrobial and anticancer agents.

Topoisomerase Inhibition: Several piperazine derivatives have been identified as inhibitors of DNA topoisomerase II. nih.govnih.govnih.gov These compounds, such as the bis(2,6-dioxopiperazine) derivatives ICRF-154 and ICRF-193, function by inhibiting the enzyme's activity without stabilizing the cleavable DNA-protein complex, a mechanism distinct from other topoisomerase II inhibitors like etoposide. nih.govsemanticscholar.org This inhibition disrupts DNA replication and can lead to cell death. semanticscholar.org Research on 4-benzoyl-1-dichlorobenzoylthiosemicarbazides, which contain a dichlorobenzoyl moiety, has demonstrated that their anticancer activity is a result of inhibiting human DNA topoisomerase II. researchgate.net

DNA Gyrase Inhibition: In the realm of antibacterial agents, certain quinolone derivatives incorporating a piperazine ring have been shown to target DNA gyrase, a type II topoisomerase found in bacteria. nih.gov For example, a 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivative exhibited inhibitory activity against DNA gyrase from Micrococcus luteus and Escherichia coli. nih.gov

Effects on Cellular Processes (e.g., cell cycle inhibition, induction of apoptosis, membrane depolarization, oxidative stress)

The biological activity of this compound and its analogs manifests in a variety of effects on fundamental cellular processes.

Cell Cycle Inhibition: Piperazine derivatives have been observed to inhibit cell cycle progression. nih.gov Specifically, compounds like the bisdioxopiperazine ICRF-154 cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This is often accompanied by mitotic abnormalities, such as the appearance of early mitotic figures with less condensed and entangled chromosomes. nih.gov Some novel diisoquinoline derivatives have also been shown to cause cell cycle arrest at the G2/M phase. researchgate.net

Induction of Apoptosis: A significant mechanism of action for many anticancer piperazine derivatives is the induction of apoptosis, or programmed cell death. nih.gov This process is often caspase-dependent. e-century.usresearchgate.netnih.gov For instance, a novel piperazine derivative was found to potently induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways. e-century.usresearchgate.net Other piperazine-based hybrids have been shown to dramatically induce apoptotic cell death and upregulate apoptosis-related genes while downregulating anti-apoptotic genes like Bcl-2. nih.gov The induction of apoptosis can be triggered by DNA damage resulting from the inhibition of enzymes like topoisomerase II. semanticscholar.org

Membrane Depolarization: The exact role of this compound in membrane depolarization is not extensively detailed in the provided context. However, the broader class of piperazine anthelmintics is known to paralyze parasites by acting as agonists at GABA receptors on muscle membranes, which leads to hyperpolarization, not depolarization. patsnap.comwikipedia.org In the context of antioxidants, some piperazine-2,5-dione derivatives have been shown to stabilize the mitochondrial membrane potential, which is related to membrane polarization. nih.gov

Oxidative Stress: Certain piperazine derivatives have been investigated for their role in modulating oxidative stress. nih.gov A series of 1,4-disubstituted piperazine-2,5-dione derivatives were found to protect cells from H2O2-induced oxidative damage. nih.gov One particular compound from this series demonstrated its antioxidative activity by decreasing the production of reactive oxygen species (ROS) and stabilizing the mitochondrial membrane potential. nih.gov

Ligand-Receptor Interaction Mechanisms and Binding Site Analysis

The interaction between piperazine-based ligands and their receptor targets is a subject of detailed study to understand their structure-activity relationships.

The piperazine ring itself is often a crucial structural element, acting as a scaffold to correctly orient other pharmacophoric groups for optimal binding. nih.gov In the case of HIV-1 attachment inhibitors, the piperazine ring positions an indole (B1671886) glyoxamide and a benzamide (B126) in a specific topographical arrangement that complements the binding site on the gp120 protein. nih.gov

For dopamine D3 receptor antagonists, studies have explored how modifications to the phenylpiperazine scaffold can enhance binding affinity and selectivity. acs.org The introduction of a 2,3-dichloro- or 2-methoxyphenylpiperazine moiety has been a key strategy in developing high-affinity ligands. acs.org Binding site analysis suggests that a region on the second extracellular loop of the D3 receptor may be important for both enantioselectivity and receptor selectivity. acs.org

In the context of sigma receptors, halogen-substituted sulfonamides based on a piperazine structure have shown high affinity for the σ1 receptor subtype. nih.gov The length of the carbon chain linking different parts of the molecule has also been found to be a critical factor in determining binding affinity. nih.gov

Molecular docking studies have been employed to visualize and understand the binding interactions of piperazine derivatives within the active sites of their target receptors, such as the epidermal growth factor receptor (EGFR). bue.edu.eg These studies help to explain the observed biological activity by identifying key interactions between the ligand and the receptor. bue.edu.eg

Computational Chemistry and in Silico Modeling of 1 3,4 Dichlorobenzyl Piperazine

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in predicting the activity of new, unsynthesized compounds and in understanding the chemical features that are crucial for their therapeutic effects.

Development and Validation of 2D and 3D QSAR Models

The development of QSAR models for piperazine (B1678402) derivatives has been a subject of numerous studies, encompassing both 2D and 3D approaches. For instance, 2D-QSAR models have been successfully developed for aryl alkanol piperazine derivatives with antidepressant activities, achieving statistically significant results with high correlation coefficients. nih.gov These models are typically built using genetic function approximation (GFA), which selects the most relevant descriptors for the biological activity being studied.

In the realm of 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These techniques correlate the 3D structural features of molecules, such as steric and electrostatic fields, with their biological activities. nih.govnih.gov For a series of piperazine derivatives with antihistamine and antibradykinin effects, 3D-QSAR studies revealed that electrostatic and steric factors, but not hydrophobicity, were correlated with their antagonistic effects. nih.gov The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques, including leave-one-out cross-validation and prediction on a test set of compounds. nih.govnih.gov

While specific QSAR models exclusively for a series of 1-(3,4-Dichlorobenzyl)piperazine analogs are not extensively documented in the reviewed literature, the established methodologies for broader piperazine classes provide a solid framework. A study on quinazoline-4(3H)-one analogs as EGFR inhibitors highlights the importance of ligand alignment on a common scaffold for developing robust 3D-QSAR models. nih.gov

Identification of Molecular Descriptors Correlating with Biological Activity

The identification of molecular descriptors that correlate with biological activity is a cornerstone of QSAR analysis. These descriptors can be broadly categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

For a series of piperazine derivatives investigated as mTORC1 inhibitors, several molecular descriptors were found to be significantly correlated with their inhibitory activity. nih.gov These included:

Lowest Unoccupied Molecular Orbital (LUMO) energy (E-LUMO): Relates to the electron-accepting ability of the molecule.

Electrophilicity index (ω): A measure of the electrophilic nature of a molecule.

Molar refractivity (MR): Related to the volume and polarizability of the molecule.

Aqueous solubility (Log S): Influences the bioavailability of the compound.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to cross cell membranes.

Refractive index (n): Related to the density and composition of the molecule.

In another study on aryl alkanol piperazine derivatives, descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were found to influence 5-hydroxytryptamine (5-HT) reuptake inhibition, while HOMO, PMI-mag, S_sssN, and Shadow-XZ were correlated with noradrenaline (NA) reuptake inhibition. nih.gov These findings underscore the importance of both electronic and steric properties in the biological activity of piperazine compounds.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of a ligand to a protein target and to estimate the strength of their interaction.

Prediction of Ligand-Protein Binding Modes and Interactions with Target Receptors and Enzymes